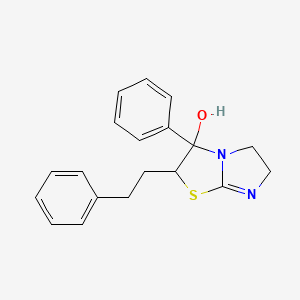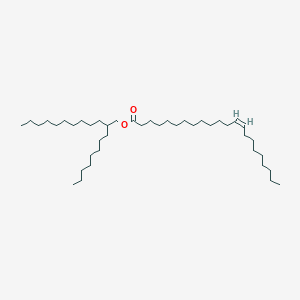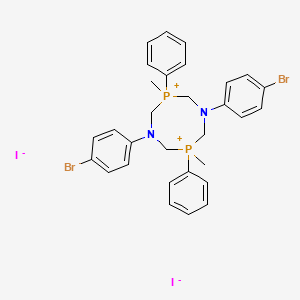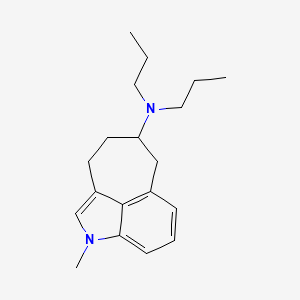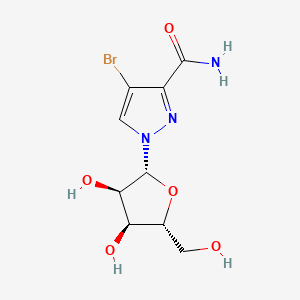
1-beta-D-Ribofuranosyl-4-bromo-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-beta-D-Ribofuranosyl-4-bromo-pyrazole-3-carboxamide is a synthetic nucleoside analog. This compound is notable for its unique structure, which combines a ribofuranosyl sugar moiety with a brominated pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-beta-D-Ribofuranosyl-4-bromo-pyrazole-3-carboxamide typically involves several key steps:
Formation of the Ribofuranosyl Intermediate: The ribofuranosyl moiety is often prepared from D-ribose through a series of protection and activation steps.
Bromination of Pyrazole: The pyrazole ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Coupling Reaction: The brominated pyrazole is then coupled with the ribofuranosyl intermediate using a suitable coupling agent, such as a Lewis acid or a base, to form the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, stringent reaction condition controls, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-beta-D-Ribofuranosyl-4-bromo-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation and reduction can modify the functional groups on the pyrazole ring or the ribofuranosyl moiety.
Scientific Research Applications
1-beta-D-Ribofuranosyl-4-bromo-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of 1-beta-D-Ribofuranosyl-4-bromo-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The ribofuranosyl moiety may facilitate cellular uptake and incorporation into nucleic acids, affecting DNA and RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
1-beta-D-Ribofuranosyl-4-chloro-pyrazole-3-carboxamide: Similar structure but with a chlorine atom instead of bromine.
1-beta-D-Ribofuranosyl-4-iodo-pyrazole-3-carboxamide: Contains an iodine atom, offering different reactivity and biological properties.
1-beta-D-Ribofuranosyl-4-methyl-pyrazole-3-carboxamide: Methyl group substitution, affecting its hydrophobicity and interaction with biological targets.
Uniqueness
1-beta-D-Ribofuranosyl-4-bromo-pyrazole-3-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological molecules and potentially increasing its efficacy in various applications.
Properties
CAS No. |
138786-99-9 |
|---|---|
Molecular Formula |
C9H12BrN3O5 |
Molecular Weight |
322.11 g/mol |
IUPAC Name |
4-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H12BrN3O5/c10-3-1-13(12-5(3)8(11)17)9-7(16)6(15)4(2-14)18-9/h1,4,6-7,9,14-16H,2H2,(H2,11,17)/t4-,6-,7-,9-/m1/s1 |
InChI Key |
JYPFLOBSMUJIPQ-FJGDRVTGSA-N |
Isomeric SMILES |
C1=C(C(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N)Br |
Canonical SMILES |
C1=C(C(=NN1C2C(C(C(O2)CO)O)O)C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


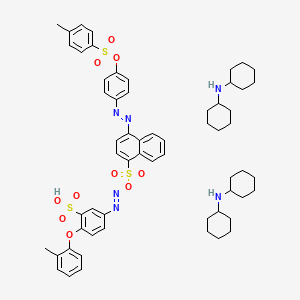
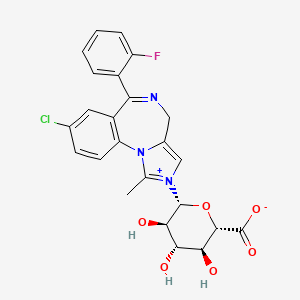
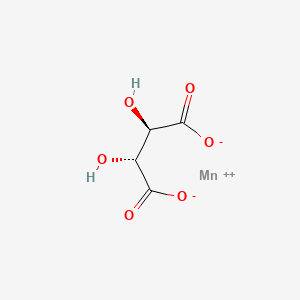

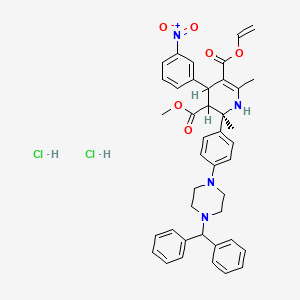
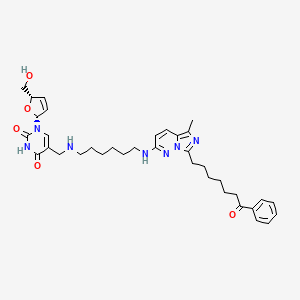

![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B12780012.png)

